molecular formula C14H12BrCl2NO2 B2755878 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol CAS No. 329778-98-5

4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2755878
CAS No.: 329778-98-5
M. Wt: 377.06
InChI Key: QKWZVPMTCZTGBJ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol is a synthetic chemical compound of significant interest in advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a multifunctional structure, incorporating a brominated methoxyphenol core linked to a 3,4-dichlorophenyl group via an aminomethyl bridge. The bromomethoxyphenol scaffold is recognized as a valuable building block in organic synthesis and has been identified in compounds studied as potential agonists for neurological targets like the 5-HT2A serotonin receptor . The 3,4-dichlorophenyl moiety is a common pharmacophore in the development of bioactive molecules and is present in compounds investigated for cytotoxic activity against human cancer cell lines . This unique combination of substituents makes the compound a promising candidate for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. It is well-suited for hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and biochemical probe development. The compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

4-bromo-2-[(3,4-dichloroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-11(16)12(17)6-10/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWZVPMTCZTGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol typically involves a multi-step process. One common method includes the following steps:

    Aminomethylation: The addition of the aminomethyl group to the brominated phenol.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Aminomethylation often involves the use of formaldehyde and an amine under acidic or basic conditions. Methoxylation can be carried out using methanol and a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by affecting cell signaling pathways. For instance, research on related phenolic compounds indicates their ability to induce apoptosis in cancer cells, suggesting a similar mechanism might be explored for this compound.

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of new compounds. The compound has been subjected to skin sensitization tests using the Local Lymph Node Assay (LLNA), which assesses allergic contact dermatitis potential. Results from these studies can inform regulatory decisions regarding its use in consumer products.

Environmental Impact Studies

Given its chlorinated structure, there is interest in assessing the environmental fate of this compound. Research indicates that chlorinated compounds can persist in the environment and bioaccumulate in aquatic systems. Studies focusing on its degradation pathways and ecological toxicity are essential for evaluating its environmental risks.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal explored the anti-cancer properties of structurally similar phenolic compounds. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through modulation of apoptosis-related proteins. This suggests that this compound may exhibit similar effects, warranting further investigation.

Case Study 2: Skin Sensitization Testing

In a study examining skin sensitization potential using the LLNA, researchers found that certain chlorinated phenols exhibited varying degrees of sensitization. The results indicated that while some compounds were non-sensitizers, others demonstrated significant allergic responses. This highlights the importance of assessing this compound within this context to ensure consumer safety.

Case Study 3: Environmental Persistence

Research conducted on chlorinated phenolic compounds revealed their persistence in aquatic environments and potential for bioaccumulation. The study emphasized the need for comprehensive ecotoxicological assessments to understand the long-term impacts of such compounds on aquatic life and ecosystems.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol (Target) 3,4-dichlorophenylaminomethyl, Br, OMe C₁₄H₁₁BrCl₂NO₂ 385.06 (calculated) Hypothesized high antimycobacterial activity
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-95-2) 3-fluoro-4-methylphenylaminomethyl, Br, OMe C₁₅H₁₅BrFNO₂ 340.19 Lab use; no explicit activity reported
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-91-8) 4-bromo-3-methylphenylaminomethyl, Br, OMe C₁₅H₁₅Br₂NO₂ 401.09 Higher molecular weight; predicted density 1.666 g/cm³
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol 2-chlorophenyliminomethyl, Br, Cl C₁₃H₈BrCl₂NO 345.02 Crystallographically characterized; synthetic utility
4-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]methyl}-6-methoxyphenol 2,3-dihydro-1,4-benzodioxin-6-ylaminomethyl, Br, OMe C₁₆H₁₆BrNO₄ 366.21 Potential for diverse bioactivity due to benzodioxin moiety
Halogenation Patterns
  • 3,4-Dichloro Substitution: In salicylanilide phosphorothioates (e.g., compound 1c in ), the 3,4-dichloro group on the aniline ring correlates with Mtb inhibition (MIC = 4 µM). This suggests that the dichloro substitution in the target compound likely enhances antimycobacterial potency compared to monosubstituted (3-Cl or 4-Cl) analogs .
  • Dual Bromo Substitution: CAS 329778-91-8 features bromine at both the phenolic and aniline rings, increasing molecular weight and lipophilicity, which could affect membrane permeability .
Linker and Functional Group Variations
  • Iminomethyl vs.
  • Benzodioxin Moiety : The benzodioxin group in ’s compound may confer antioxidant or anti-inflammatory activity, diverging from the antimicrobial focus of dichloro-substituted analogs .

Biological Activity

4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the molecular formula C14H12BrCl2NO2C_{14}H_{12}BrCl_2NO_2 and features a complex structure that includes bromine and dichlorophenyl groups. Its synthesis typically involves reactions that yield high purity and specific structural configurations conducive to biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Dopamine Receptor Modulation : Preliminary studies suggest it may act as a modulator for dopamine receptors, particularly D3 receptors, influencing pathways associated with neuropsychiatric disorders .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Biological Activity Data

Bioassay Result Reference
D3 Receptor Agonist ActivityEC50 = 710 nM (high selectivity)
Antimicrobial ActivityMIC values ranging from 12.5 to 250 μg/ml
Cytotoxicity on Cancer CellsSubmicromolar range against B16 melanoma cells

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of similar compounds in preventing dopaminergic neuron degeneration. While specific data on this compound is limited, its structural analogs suggest potential in neuroprotection .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Cytotoxicity Profile : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with bromination of phenolic precursors followed by nucleophilic substitution or Schiff base formation. For example:

Bromination of a methoxyphenol derivative using reagents like NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF) at controlled temperatures.

Coupling the brominated intermediate with 3,4-dichloroaniline via reductive amination (using NaBH₃CN or NaBH₄) in methanol or THF.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

  • Characterization : Confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, and FTIR to verify functional groups (e.g., phenolic -OH, C-Br stretch, and amine linkage) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • UV-Vis Spectroscopy : To analyze electronic transitions and confirm conjugation in the aromatic system (e.g., λmax ~270–300 nm for bromophenols) .
  • FTIR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-Br at ~550 cm⁻¹, and C-N at ~1250 cm⁻¹) .
  • NMR : Assign protons and carbons (e.g., methoxy group at δ ~3.8 ppm in 1H^1H-NMR; aromatic carbons at δ ~110–150 ppm in 13C^{13}C-NMR) .

Q. How can solubility and purification challenges be addressed?

  • Solubility : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Test solubility in methanol/chloroform mixtures for crystallization.
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Advanced Questions

Q. How can DFT calculations optimize the compound's electronic properties for applications?

  • Methodology : Perform density functional theory (DFT) at B3LYP/6-311+G(d,p) level to model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Compare computed IR and UV-Vis spectra with experimental data to validate accuracy .
  • Applications : Predict reactivity in nucleophilic/electrophilic reactions or ligand-metal coordination .

Q. What crystallographic methods resolve structural ambiguities in this compound?

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (e.g., in methanol). Collect data at 100 K using Mo-Kα radiation. Refine structures with SHELX to determine bond angles (e.g., C-Br bond ~1.89 Å) and dihedral angles between aromatic rings .
  • Challenges : Address disorder in the methoxy or dichlorophenyl groups using restraints in refinement software .

Q. How does the compound interact with transition metals in coordination chemistry?

  • Experimental Design : Synthesize metal complexes (e.g., Cu(II), Fe(III)) by refluxing the compound with metal salts in ethanol. Characterize via:

  • Magnetic susceptibility to determine metal oxidation states.
  • ESI-MS to confirm stoichiometry (e.g., 1:2 metal-ligand ratio).
  • Cyclic voltammetry to study redox behavior .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

  • Case Example : If XRD shows a planar aromatic ring but NMR suggests torsional strain, perform variable-temperature NMR to assess dynamic effects. Cross-validate with DFT-optimized structures to reconcile discrepancies .

Q. What strategies link structural features to bioactivity in SAR studies?

  • Methodology :

Synthesize analogs with modified substituents (e.g., replacing Br with Cl or varying methoxy positions).

Test in vitro bioactivity (e.g., antimicrobial assays against S. aureus).

Use QSAR models to correlate electronic parameters (Hammett σ) with activity trends .

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